1-[[2-(1-Adamantyl)acetyl]amino]-3-prop-2-enylthiourea
Overview
Description
1-[[2-(1-Adamantyl)acetyl]amino]-3-prop-2-enylthiourea is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(1-Adamantyl)acetyl]amino]-3-prop-2-enylthiourea typically involves multiple steps, starting from adamantane. One common approach is to first introduce an acetyl group to the adamantane core, forming 1-adamantylacetyl chloride. This intermediate is then reacted with N-allylhydrazine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(1-Adamantyl)acetyl]amino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine or allyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction could produce adamantyl alcohols. Substitution reactions can lead to a variety of functionalized adamantane derivatives.
Scientific Research Applications
1-[[2-(1-Adamantyl)acetyl]amino]-3-prop-2-enylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound a potential candidate for drug development.
Industry: The compound can be used in the development of high-performance materials, such as coatings and adhesives, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of 1-[[2-(1-Adamantyl)acetyl]amino]-3-prop-2-enylthiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazine and allyl groups may also play a role in binding to target sites and facilitating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Known for its antiviral properties, particularly against influenza A.
1-adamantylacetyl chloride: An intermediate used in the synthesis of various adamantane derivatives.
2-(1-adamantyl)ethanol: Used in the synthesis of pharmaceuticals and advanced materials.
Uniqueness
1-[[2-(1-Adamantyl)acetyl]amino]-3-prop-2-enylthiourea is unique due to the presence of both hydrazine and allyl groups, which provide additional functionalization options and potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[2-(1-adamantyl)acetyl]amino]-3-prop-2-enylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-2-3-17-15(21)19-18-14(20)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2,11-13H,1,3-10H2,(H,18,20)(H2,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPUFBBHGIEHPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)CC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320467 | |
Record name | 1-[[2-(1-adamantyl)acetyl]amino]-3-prop-2-enylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660423 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305811-85-2 | |
Record name | 1-[[2-(1-adamantyl)acetyl]amino]-3-prop-2-enylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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